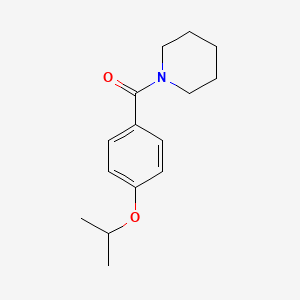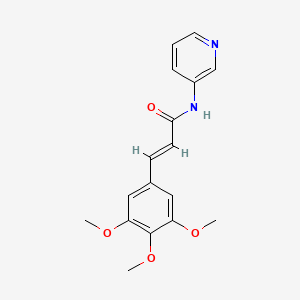
N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide, also known as CCMI, is a chemical compound that has gained significant interest in the field of scientific research due to its potential therapeutic applications. CCMI is a member of the cyclopentanecarboxamide family, which is known for its ability to modulate the activity of certain receptors in the body. In
作用机制
The mechanism of action of N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide involves its ability to modulate the activity of certain receptors in the body. Specifically, N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide has been found to bind to the mu-opioid receptor, which is involved in the regulation of pain and mood. By binding to this receptor, N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide can modulate its activity and produce analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide has been found to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and sedation. In animal studies, N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide has been shown to produce dose-dependent analgesia, which suggests that it could be useful in the development of new pain medications. N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide has also been found to produce anti-inflammatory effects in animal models of inflammation, which could be useful in the treatment of inflammatory disorders such as rheumatoid arthritis. Finally, N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide has been found to produce sedative effects in animal studies, which could be useful in the treatment of anxiety and insomnia.
实验室实验的优点和局限性
One of the main advantages of N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide for lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide has been found to produce consistent and reproducible results in animal studies, which makes it a reliable tool for scientific research. However, one limitation of N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide. One potential direction is the development of new compounds based on N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide that have improved solubility and bioavailability. Another potential direction is the investigation of the effects of N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide on other receptors in the body, which could lead to the development of new treatments for a variety of disorders. Finally, the investigation of the long-term effects of N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide on the body is an important area of future research, as this could help to determine the safety and efficacy of N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide as a potential therapeutic agent.
合成方法
The synthesis of N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide involves the reaction of 3-chloro-2-methylphenylacetic acid with cyclopentanone in the presence of a base. The resulting product is then converted into N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide through a series of chemical reactions. The synthesis of N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide is relatively simple and can be carried out in a laboratory setting.
科学研究应用
N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide has been found to have potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide has been shown to modulate the activity of certain receptors in the brain, which could lead to the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. In pharmacology, N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide has been found to have analgesic and anti-inflammatory properties, which could be useful in the development of new pain medications. In medicinal chemistry, N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide has been used as a starting point for the synthesis of new compounds with potential therapeutic applications.
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-9-11(14)7-4-8-12(9)15-13(16)10-5-2-3-6-10/h4,7-8,10H,2-3,5-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOYSTMXESRAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-({[(2-methyl-3-nitrophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5857327.png)


![5-(benzylamino)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5857352.png)




![4-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B5857397.png)

![2-[benzyl(3-fluorobenzyl)amino]ethanol](/img/structure/B5857427.png)
![4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid](/img/structure/B5857441.png)
![N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5857449.png)
